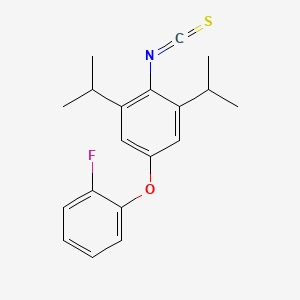
5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene is a synthetic organic compound characterized by the presence of fluorine, isothiocyanate, and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 2-fluorophenol with an appropriate isothiocyanate derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The fluorophenoxy group can be reduced under specific conditions to yield hydroxy derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Amines such as aniline or alkylamines in the presence of a base like triethylamine are typical reagents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Hydroxy derivatives.
Substitution: Thiourea derivatives.
Scientific Research Applications
5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and protein labeling.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. The fluorophenoxy group can enhance the compound’s binding affinity and specificity for its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene
- 5-(2-Chlorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene
- 5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(ethyl)benzene
Uniqueness
5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the isothiocyanate group provides a reactive site for covalent modification of biomolecules. This combination makes it a valuable tool in various research and industrial applications.
Properties
CAS No. |
142610-36-4 |
|---|---|
Molecular Formula |
C19H20FNOS |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-(2-fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C19H20FNOS/c1-12(2)15-9-14(22-18-8-6-5-7-17(18)20)10-16(13(3)4)19(15)21-11-23/h5-10,12-13H,1-4H3 |
InChI Key |
HXLJBAUOYCMNCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N=C=S)C(C)C)OC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















